molecular formula C15H12BrClN2O B13730808 4(3H)-Quinazolinone, 3-(p-bromophenyl)-2-methyl-, monohydrochloride CAS No. 1943-27-7

4(3H)-Quinazolinone, 3-(p-bromophenyl)-2-methyl-, monohydrochloride

Cat. No.: B13730808
CAS No.: 1943-27-7
M. Wt: 351.62 g/mol
InChI Key: RNCBRVDDWPCRQW-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-(p-bromophenyl)-2-methyl-, monohydrochloride is a chemical compound that belongs to the quinazolinone family Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system This specific compound is characterized by the presence of a bromophenyl group at the 3-position and a methyl group at the 2-position, with a monohydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(p-bromophenyl)-2-methyl-, monohydrochloride typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable bromophenyl halide and a nucleophilic quinazolinone intermediate.

    Methylation: The methyl group at the 2-position can be introduced through alkylation reactions using methyl iodide or similar reagents.

    Formation of the Monohydrochloride Salt: The final step involves the conversion of the free base to its monohydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

4(3H)-Quinazolinone, 3-(p-bromophenyl)-2-methyl-, monohydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and neurological disorders.

    Biology: The compound can be used as a probe to study biological pathways and interactions due to its unique structural features.

    Materials Science: It may be explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(p-bromophenyl)-2-methyl-, monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The bromophenyl group can enhance binding affinity through hydrophobic interactions, while the quinazolinone core can participate in hydrogen bonding and other interactions. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone, 3-phenyl-2-methyl-: Lacks the bromine atom, which may result in different reactivity and binding properties.

    4(3H)-Quinazolinone, 3-(p-chlorophenyl)-2-methyl-: Contains a chlorine atom instead of bromine, potentially altering its chemical and biological properties.

    4(3H)-Quinazolinone, 3-(p-fluorophenyl)-2-methyl-: Contains a fluorine atom, which can significantly affect its electronic properties.

Uniqueness

The presence of the bromophenyl group in 4(3H)-Quinazolinone, 3-(p-bromophenyl)-2-methyl-, monohydrochloride imparts unique chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s efficacy in certain applications.

Properties

CAS No.

1943-27-7

Molecular Formula

C15H12BrClN2O

Molecular Weight

351.62 g/mol

IUPAC Name

3-(4-bromophenyl)-2-methylquinazolin-4-one;hydrochloride

InChI

InChI=1S/C15H11BrN2O.ClH/c1-10-17-14-5-3-2-4-13(14)15(19)18(10)12-8-6-11(16)7-9-12;/h2-9H,1H3;1H

InChI Key

RNCBRVDDWPCRQW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Br.Cl

Origin of Product

United States

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